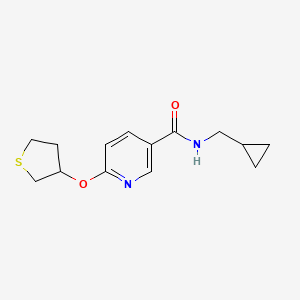

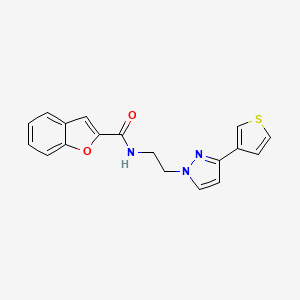

N-(cyclopropylmethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Nicotinamide in Cellular Energy Metabolism and Physiology

Nicotinamide, a form of vitamin B3, plays a crucial role in cellular energy metabolism and affects various physiological processes. It is involved in pathways related to cellular survival and death, and is a robust cytoprotectant, blocking cellular inflammatory cell activation and early apoptotic exposure. Its interaction with cellular pathways like sirtuins, protein kinase B (Akt), and poly (ADP-ribose) polymerase, makes it significant in studies of immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Heterocyclic Cycloadditions in Chemical Reactions

The compound participates in heterocyclic cycloadditions, a type of chemical reaction. These reactions are significant in organic chemistry for creating complex molecular structures. For example, the N-(2,4-dinitrophenyl) salts of N,N-diethylnicotinamide undergo [4++ 2] cycloaddition with enol ethers at room temperature. This is an example of Bradsher cyclization by monocyclic quaternary aza-aromatics (Falck et al., 1990).

Nicotinamide in Herbicide Development

Nicotinamide has been explored for its potential in herbicide development. Research has led to the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrating herbicidal activity against specific plants like Agrostis stolonifera and Lemna paucicostata. This indicates its potential use in developing new herbicides against monocotyledonous weeds (Yu et al., 2021).

Nicotinamide in Pharmacology and Drug Development

Nicotinamide is significant in pharmacological research for drug development. For instance, a study on nicotinamide N-oxidation by CYP2E1 in human liver microsomes suggests its potential use as a biomarker of CYP2E1 activity, a vital enzyme in drug metabolism (Real et al., 2013). Additionally, its role in metabolic disorders, as observed through the inhibition of nicotinamide N-methyltransferase, further emphasizes its importance in the development of treatments for conditions like obesity and type-2 diabetes (Kannt et al., 2018).

Propriétés

IUPAC Name |

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c17-14(16-7-10-1-2-10)11-3-4-13(15-8-11)18-12-5-6-19-9-12/h3-4,8,10,12H,1-2,5-7,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCHLEZVXBKTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CN=C(C=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate](/img/structure/B2725466.png)

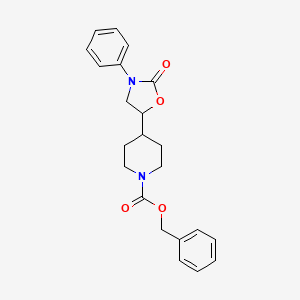

![6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2725469.png)

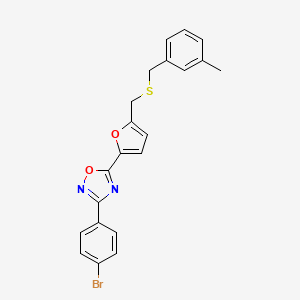

![3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2725472.png)

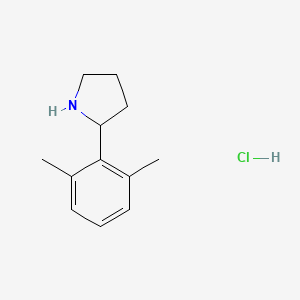

![6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2725475.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)

![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2725483.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2725487.png)